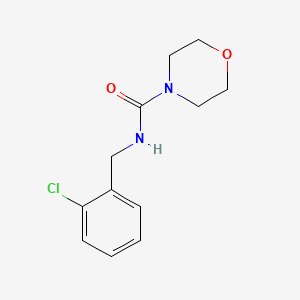![molecular formula C18H26N2O2 B5884518 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)
4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide, also known as CIIB, is a small molecule inhibitor that has been studied extensively in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Mécanisme D'action
4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. HSP90 is overexpressed in many cancer cells, and its inhibition leads to the degradation of several oncogenic proteins. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of several oncogenic proteins. 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and purify. It has also been shown to be effective against a variety of cancer types, making it a versatile tool for cancer research. However, 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide. One potential direction is the development of new formulations that increase its solubility and half-life. Another direction is the study of 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide in combination with other cancer drugs to determine its potential for combination therapy. Additionally, the study of 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide in animal models and clinical trials will be important for determining its potential as a cancer treatment.
Méthodes De Synthèse
4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-aminobenzoic acid with cyclohexanone to form 4-(cyclohexylcarbonyl)aminobenzoic acid. This intermediate is then reacted with isobutylamine to form 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide. The final product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide has been extensively studied in cancer research due to its ability to inhibit the growth of cancer cells. It has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide has also been studied for its potential use in combination therapy with other cancer drugs.
Propriétés
IUPAC Name |
4-(cyclohexanecarbonylamino)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13(2)12-19-17(21)15-8-10-16(11-9-15)20-18(22)14-6-4-3-5-7-14/h8-11,13-14H,3-7,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOFRLKGIVKSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(cyclohexylcarbonyl)amino]-N-(2-methylpropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B5884436.png)
![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)


![3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5884453.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)
![7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5884468.png)

![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5884476.png)
![2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)
![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)

![N-[4-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5884521.png)
